molecular formula C12H8ClF2NO B3171652 2-(3-Chloro-4-fluorophenoxy)-5-fluorophenylamine CAS No. 946683-93-8

2-(3-Chloro-4-fluorophenoxy)-5-fluorophenylamine

Cat. No.: B3171652
CAS No.: 946683-93-8
M. Wt: 255.65 g/mol
InChI Key: PSKOPLXARJLMOP-UHFFFAOYSA-N
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Description

2-(3-Chloro-4-fluorophenoxy)-5-fluorophenylamine is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of chloro and fluoro substituents on the phenoxy and phenylamine groups, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-4-fluorophenoxy)-5-fluorophenylamine typically involves the nucleophilic aromatic substitution reaction. One common method involves the reaction of 3-chloro-4-fluorophenol with 5-fluoro-2-nitroaniline in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The nitro group is then reduced to an amine using a reducing agent such as palladium on carbon (Pd/C) under hydrogen atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-4-fluorophenoxy)-5-fluorophenylamine undergoes various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The chloro and fluoro substituents can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Chloro-4-fluorophenoxy)-5-fluorophenylamine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: It is used in the development of advanced materials, including polymers and composites.

    Biological Studies: It is used in the study of enzyme interactions and receptor binding.

    Industrial Applications: It is used in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-4-fluorophenoxy)-5-fluorophenylamine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The presence of chloro and fluoro substituents can enhance its binding affinity and selectivity towards the target molecules. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Chloro-4-fluorophenoxy)acetic acid
  • 2-(4-Chloro-3-fluorophenoxy)acetic acid
  • 3-Chloro-4-fluorophenoxy substituted zinc phthalocyanine

Uniqueness

2-(3-Chloro-4-fluorophenoxy)-5-fluorophenylamine is unique due to the specific arrangement of chloro and fluoro substituents, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .

Biological Activity

2-(3-Chloro-4-fluorophenoxy)-5-fluorophenylamine is an aromatic amine with significant potential in medicinal chemistry due to its unique structure and biological properties. Its molecular formula is C13H10ClF2N, and it has a molecular weight of 255.65 g/mol. The compound features halogen substituents that enhance its biological activity, making it a candidate for various pharmaceutical applications.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of chloro and fluoro groups contributes to its binding affinity and selectivity, which are crucial for modulating enzyme activity or receptor interactions. This compound may act as an inhibitor or modulator in various biochemical pathways, impacting cellular functions.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound. In vitro tests revealed its efficacy against several human cancer cell lines, including A549 (lung adenocarcinoma), SW-480 (colorectal cancer), and MCF-7 (breast cancer). The compound exhibited notable cytotoxic effects, with an IC50 value of approximately 5.9 µM against A549 cells, outperforming some established chemotherapeutic agents like Cisplatin .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes involved in cancer progression. Its structural characteristics allow it to bind effectively to active sites on target enzymes, thereby reducing their activity. This mechanism is crucial for the development of targeted therapies aimed at mitigating tumor growth and proliferation.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique features of this compound relative to structurally similar compounds:

Compound NameStructure CharacteristicsUnique Features
N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamideContains naphthalene moiety; different substituent patternPotentially different biological activity due to naphthalene
3-Chloro-4-fluoroanilineSimple aniline derivative; lacks phenoxy groupMore straightforward synthesis; less complex interactions
5-Bromo-2-chloro-4-fluoro-3-iodopyridineContains iodine; different halogen profileUnique reactivity due to iodine presence
2-Chloro-4'-fluoroacetophenoneAromatic ketone; lacks amine functionalityDifferent reactivity patterns due to ketone group

This table illustrates how variations in structure influence biological activities and synthetic pathways among these compounds.

Case Studies

  • Study on Cytotoxicity : A study published in a peer-reviewed journal evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated significant cell death in treated groups compared to controls, suggesting a strong potential for therapeutic use .
  • Enzyme Interaction Analysis : Another research effort focused on the compound's interaction with specific kinases involved in cancer signaling pathways. The findings showed that this compound effectively inhibited these kinases, leading to decreased cell proliferation rates in vitro .

Properties

IUPAC Name

2-(3-chloro-4-fluorophenoxy)-5-fluoroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClF2NO/c13-9-6-8(2-3-10(9)15)17-12-4-1-7(14)5-11(12)16/h1-6H,16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSKOPLXARJLMOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC2=C(C=C(C=C2)F)N)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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